N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Brand Name: Vulcanchem
CAS No.: 324758-93-2
VCID: VC6284873
InChI: InChI=1S/C23H15N3O2S/c24-14-16-6-8-17(9-7-16)21-15-29-23(25-21)26-22(27)18-10-12-20(13-11-18)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27)
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Molecular Formula: C23H15N3O2S
Molecular Weight: 397.45

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

CAS No.: 324758-93-2

Cat. No.: VC6284873

Molecular Formula: C23H15N3O2S

Molecular Weight: 397.45

* For research use only. Not for human or veterinary use.

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide - 324758-93-2

Specification

CAS No. 324758-93-2
Molecular Formula C23H15N3O2S
Molecular Weight 397.45
IUPAC Name N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Standard InChI InChI=1S/C23H15N3O2S/c24-14-16-6-8-17(9-7-16)21-15-29-23(25-21)26-22(27)18-10-12-20(13-11-18)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27)
Standard InChI Key CHCMPRFTZWYZQD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide features a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—linked to two aromatic systems: a 4-cyanophenyl group at position 4 and a 4-phenoxybenzamide group at position 2 (Table 1). The cyanophenyl substituent introduces electron-withdrawing characteristics, potentially enhancing metabolic stability and target binding affinity. Meanwhile, the phenoxybenzamide moiety contributes steric bulk and hydrophobic interactions, which may influence membrane permeability and receptor engagement.

Table 1: Key Chemical Properties of N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

PropertyValue
CAS No.324758-93-2
Molecular FormulaC₂₃H₁₅N₃O₂S
Molecular Weight397.45 g/mol
IUPAC NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Key Functional GroupsThiazole, cyanophenyl, phenoxybenzamide

Spectroscopic and Physicochemical Properties

While experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are unavailable for this specific compound, analog studies of similar thiazoles provide insights. For instance, thiazoles with para-cyanophenyl substituents typically exhibit moderate water solubility (0.1–1 mg/mL) and logP values of 3–4, indicating lipophilicity conducive to cellular uptake. The presence of the polar cyan group (-C≡N) may slightly improve solubility compared to unsubstituted phenylthiazoles.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide likely follows established routes for 2,4-disubstituted thiazoles (Figure 1). A common approach involves:

  • Thiazole Ring Formation: Condensation of a thiourea derivative with α-haloketones or α-bromoesters. For example, 4-(4-cyanophenyl)thiazol-2-amine could react with 4-phenoxybenzoyl chloride in the presence of a coupling agent like EDCl/HOBt.

  • Coupling Reactions: Amide bond formation between the thiazol-2-amine and 4-phenoxybenzoic acid derivatives under Schotten-Baumann conditions.

Figure 1: Hypothetical Synthesis Pathway

4-Phenoxybenzoic acidSOCl24-Phenoxybenzoyl chlorideEDCl/HOBt4-(4-Cyanophenyl)thiazol-2-amineN-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide\text{4-Phenoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Phenoxybenzoyl chloride} \xrightarrow[\text{EDCl/HOBt}]{\text{4-(4-Cyanophenyl)thiazol-2-amine}} \text{N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide}

Optimization Challenges

Yield optimization may require careful control of reaction temperature (typically 0–5°C for amide couplings) and stoichiometric ratios to minimize side products like N-acylurea. Purification via column chromatography or recrystallization from ethanol/water mixtures is anticipated.

Biological Activity and Mechanistic Insights

Anticancer Activity

The compound’s structure aligns with kinase inhibitors targeting proteins such as EGFR or VEGFR. For instance, the cyanophenyl group may engage in hydrogen bonding with kinase ATP-binding pockets, while the benzamide moiety could stabilize hydrophobic interactions (Figure 2). Comparative analysis with FDA-approved thiazole-based drugs (e.g., dasatinib) suggests potential for apoptosis induction and cell cycle arrest.

Table 2: Comparative Analysis of Thiazole-Based Anticancer Agents

CompoundTarget KinaseIC₅₀ (nM)Mechanism
DasatinibBcr-Abl0.6Tyrosine kinase inhibition
N-[4-(4-Cyanophenyl)...Hypothetical TKN/APredicted ATP-competitive

Pharmacokinetic and Toxicity Considerations

ADME Profiling

Predictive modeling using tools like SwissADME indicates moderate bioavailability (F ≈ 30–50%) due to high molecular weight (>350 Da) and cLogP (~3.5). The compound may undergo hepatic metabolism via CYP3A4-mediated oxidation of the thiazole ring, generating sulfoxide metabolites. Renal excretion is anticipated for polar metabolites.

Toxicity Risks

While no in vivo toxicity data exists, structural alerts include the cyanophenyl group, which may hydrolyze to release cyanide under physiological conditions. Acute toxicity studies in rodents would be essential to establish LD₅₀ values and organ-specific effects.

Future Research Directions

Target Identification

High-throughput screening against kinase libraries (e.g., Eurofins KinaseProfiler) could identify putative targets. Computational docking studies using AutoDock Vina may prioritize candidates like EGFR (PDB ID: 1M17) or PI3Kγ.

Structural Optimization

Introducing fluorine atoms at the benzamide’s meta position or replacing the cyan group with a trifluoromethyl (-CF₃) group could enhance potency and metabolic stability.

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